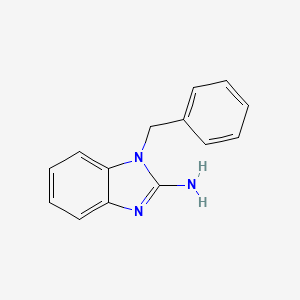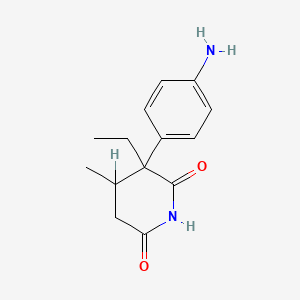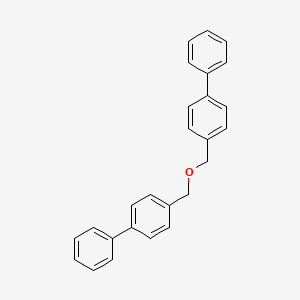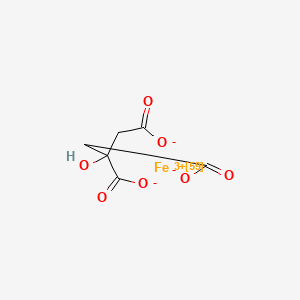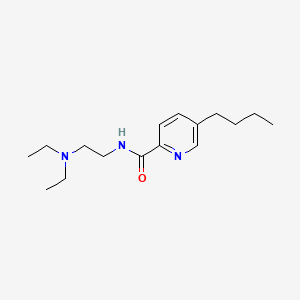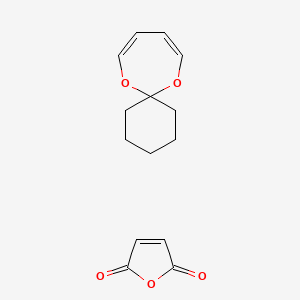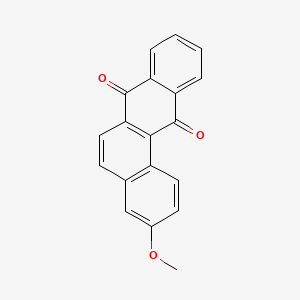
pelargonidin 3-O-rutinoside betaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pelargonidin 3-O-rutinoside betaine is the conjugate base of pelargonidin 3-O-rutinoside; major species at pH 7.3. It is a conjugate base of a pelargonidin 3-O-rutinoside.
Wissenschaftliche Forschungsanwendungen
1. Bioavailability and Metabolism
Pelargonidin-3-O-rutinoside (Pg3R) demonstrates notable bioavailability and metabolism characteristics. When orally administered, Pg3R is absorbed in its intact form, reaching a maximum plasma concentration in about 60 minutes. Its metabolism primarily involves demethylation, making the demethylated metabolite dominant in plasma. Interestingly, the bioavailability of Pg3R is significantly higher than that of pelargonidin-3-O-glucoside (Pg3G), suggesting that the rutinoside linkage enhances bioavailability compared to glucoside linkage. This insight is crucial for understanding the biological effects and potential applications of Pg3R in scientific research (Xu et al., 2021).
2. α-Glucosidase Inhibition
Pelargonidin-3-O-rutinoside exhibits significant potential as an α-glucosidase inhibitor. This property is particularly relevant in the context of postprandial hyperglycemia management. The compound was isolated from strawberries, and its structure-activity relationship (SAR) was thoroughly analyzed. This discovery opens avenues for using Pg3R in diabetes research, particularly for improving blood sugar control after meals (Yang Xu et al., 2018).
3. Antioxidant Activity
Pg3R has been investigated for its antioxidant properties. In a study focusing on the bioactive composition of strawberries, Pg3R was identified as a major anthocyanin component, contributing significantly to the antioxidant activity of strawberries. This finding suggests the potential use of Pg3R in nutritional and pharmaceutical applications where antioxidant properties are desirable (A. Cerezo et al., 2010).
4. Interaction with Proteins
The interaction of Pg3R with dairy proteins has been explored. Fluorescence spectroscopy studies show that Pg3R can quench the fluorescence of proteins like β-lactoglobulin and caseinate. This interaction does not significantly alter the protein's secondary structure, implying a potential for Pg3R to be used in food science and nutrition for modifying the properties of protein-rich foods (I. Arroyo-Maya et al., 2016).
Eigenschaften
Molekularformel |
C27H30O14 |
|---|---|
Molekulargewicht |
578.5 g/mol |
IUPAC-Name |
5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-one |
InChI |
InChI=1S/C27H30O14/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11/h2-8,10,18-24,26-28,30-36H,9H2,1H3/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |
InChI-Schlüssel |
QCORKUZRFLLFCU-ASZXTAQUSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=O)C=C(C4=C3)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=O)C=C(C4=C3)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







